methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a benzofuran moiety, a sulfamoyl group, and a carbamate ester. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzofuran derivative with a sulfonamide in the presence of a base such as triethylamine.
Formation of Carbamate Ester: The final step involves the reaction of the sulfamoyl-substituted benzofuran with methyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The carbamate ester can be reduced to form the corresponding amine.
Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an anti-tumor, antibacterial, or antiviral agent due to the biological activities associated with benzofuran derivatives.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 5-phenyl-1-benzofuran-2-yl derivatives have shown antimicrobial and antioxidant activities.
Indole Derivatives: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
Methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate is unique due to the combination of its benzofuran moiety, sulfamoyl group, and carbamate ester. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
methyl N-[4-[1-(1-benzofuran-2-yl)propan-2-ylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13(11-16-12-14-5-3-4-6-18(14)26-16)21-27(23,24)17-9-7-15(8-10-17)20-19(22)25-2/h3-10,12-13,21H,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDDMSDGEDEKJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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